l-Alanine propargyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Alanine propargyl ester hydrochloride: is a derivative of the amino acid l-Alanine, where the carboxyl group is esterified with propargyl alcohol and the compound is converted to its hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of l-Alanine propargyl ester hydrochloride typically involves the esterification of l-Alanine with propargyl alcohol in the presence of hydrochloric acid. The reaction proceeds as follows:
- l-Alanine is reacted with propargyl alcohol saturated with HCl.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by crystallization or other suitable methods .
Industrial Production Methods: The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: l-Alanine propargyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, often catalyzed by transition metals or Lewis acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The propargyl group can engage in coupling reactions, such as the formation of propargylamines through A3 coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Catalysts like copper or palladium are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Major Products:
Substitution Products: Various substituted propargyl derivatives.
Oxidation Products: Oxidized forms of the ester.
Reduction Products: Reduced forms, such as alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: l-Alanine propargyl ester hydrochloride is used as a building block in organic synthesis. Its propargyl group allows for further functionalization, making it valuable in the synthesis of complex molecules .
Biology and Medicine: The compound is used in peptide synthesis, where it serves as a protecting group for the carboxyl group of amino acids. This allows for the selective deprotection and formation of peptides with specific sequences .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and other fine chemicals. Its reactivity and versatility make it a useful intermediate in various synthetic pathways .
Wirkmechanismus
The mechanism of action of l-Alanine propargyl ester hydrochloride involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to be transformed into different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
l-Alanine methyl ester hydrochloride: Used in similar applications but lacks the propargyl group, limiting its reactivity.
l-Alanine isopropyl ester hydrochloride: Another ester derivative with different physical and chemical properties.
Uniqueness: l-Alanine propargyl ester hydrochloride is unique due to the presence of the propargyl group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in organic synthesis and peptide chemistry .
Eigenschaften
Molekularformel |
C6H10ClNO2 |
---|---|
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
prop-2-ynyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-9-6(8)5(2)7;/h1,5H,4,7H2,2H3;1H/t5-;/m0./s1 |
InChI-Schlüssel |
KETDRIIDNIHWTC-JEDNCBNOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCC#C)N.Cl |
Kanonische SMILES |
CC(C(=O)OCC#C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.